Cas no 81452-54-2 (Methyl 3-methylthiophene-2-carboxylate)

Methyl 3-methylthiophene-2-carboxylate structure
81452-54-2 structure
Nom du produit:Methyl 3-methylthiophene-2-carboxylate
Numéro CAS:81452-54-2
Le MF:C7H8O2S
Mégawatts:156.202220916748
MDL:MFCD00234332
CID:60340
PubChem ID:253662445

Methyl 3-methylthiophene-2-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • Methyl 3-methylthiophene-2-carboxylate
    • 3-Methylthiophene-2-carboxylic acid methyl ester
    • Methyl-3-methylthiophene-2-carboxylate
    • 3-Methyl-thiophene-2-carboxylic acid methyl ester
    • Methyl 3-methyl-2-thiophenecarboxylate
    • 2-Thiophenecarboxylic acid, 3-methyl-, methyl ester
    • BRWROFVPMUPMJQ-UHFFFAOYSA-N
    • METHYL 3-METHYL-THIOPHENE-2-CARBOXYLATE
    • d methyl ester
    • 3-Methyl-thiophene-2-carboxylic aci
    • PubChem22915
    • PubChem10098
    • KSC495K9B
    • TRA0041884
    • Methyl
    • EN300-71926
    • AC-2357
    • M2662
    • MFCD00234332
    • Methyl 3-methyl-2-thiophenecarboxylate #
    • SY004425
    • InChI=1/C7H8O2S/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H
    • AKOS000278733
    • CS-W002557
    • AMY33482
    • FT-0628574
    • J-522199
    • SCHEMBL157777
    • 81452-54-2
    • A840133
    • (4-CHLORO-3-TRIFLUOROMETHYL-BENZYL)-HYDRAZINE
    • DTXSID90342325
    • DS-11175
    • Methyl 3-methylthienyl-2-carboxylate
    • DB-002799
    • DTXCID50293405
    • Methyl 3-methylthiophene-2-carboxylate;
    • MDL: MFCD00234332
    • Piscine à noyau: 1S/C7H8O2S/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H3
    • La clé Inchi: BRWROFVPMUPMJQ-UHFFFAOYSA-N
    • Sourire: O=C(C1=C(C)C=CS1)OC
    • BRN: 116836

Propriétés calculées

  • Qualité précise: 156.024501g/mol
  • Charge de surface: 0
  • XLogP3: 2.2
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Nombre de liaisons rotatives: 2
  • Masse isotopique unique: 156.024501g/mol
  • Masse isotopique unique: 156.024501g/mol
  • Surface topologique des pôles: 54.5Ų
  • Comptage des atomes lourds: 10
  • Complexité: 136
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout

Propriétés expérimentales

  • Couleur / forme: Pale-yellow to Yellow-brown Liquid
  • Dense: 1.173
  • Point de fusion: No data available
  • Point d'ébullition: 217°C(lit.)
  • Point d'éclair: 216-217℃
  • Indice de réfraction: 1.5168
  • Le PSA: 54.54000
  • Le LogP: 1.84310
  • Solubilité: Impossible ou difficile à mélanger

Methyl 3-methylthiophene-2-carboxylate Informations de sécurité

  • Provoquer:Avertissement
  • Mot signal:Warning
  • Description des dangers: H227
  • Déclaration d'avertissement: P210-P280-P403+P235-P501
  • Instructions de sécurité: S23-S24/25
  • Conditions de stockage:Keep in dark place,Sealed in dry,Room Temperature

Methyl 3-methylthiophene-2-carboxylate Données douanières

  • Code HS:2934999090
  • Données douanières:

    Code douanier chinois:

    2934999090

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Methyl 3-methylthiophene-2-carboxylate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044162-10g
Methyl 3-methylthiophene-2-carboxylate
81452-54-2 98%
10g
¥171.00 2024-07-28
Enamine
EN300-71926-0.5g
methyl 3-methylthiophene-2-carboxylate
81452-54-2 95%
0.5g
$19.0 2023-05-29
Enamine
EN300-71926-2.5g
methyl 3-methylthiophene-2-carboxylate
81452-54-2 95%
2.5g
$25.0 2023-05-29
Enamine
EN300-71926-50.0g
methyl 3-methylthiophene-2-carboxylate
81452-54-2 95%
50g
$289.0 2023-05-29
abcr
AB402955-10 g
Methyl 3-methylthiophene-2-carboxylate, 95%; .
81452-54-2 95%
10g
€163.80 2023-04-25
abcr
AB402955-100 g
Methyl 3-methylthiophene-2-carboxylate, 95%; .
81452-54-2 95%
100g
€646.60 2023-04-25
Enamine
EN300-71926-0.25g
methyl 3-methylthiophene-2-carboxylate
81452-54-2 95%
0.25g
$19.0 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044162-1g
Methyl 3-methylthiophene-2-carboxylate
81452-54-2 98%
1g
¥36 2023-02-17
OTAVAchemicals
2084295-100MG
methyl 3-methylthiophene-2-carboxylate
81452-54-2 98%
100MG
$52 2023-07-06
OTAVAchemicals
2084295-250MG
methyl 3-methylthiophene-2-carboxylate
81452-54-2 98%
250MG
$115 2023-07-06

Methyl 3-methylthiophene-2-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  < 40 °C; 60 min, 25 °C
1.2 0.1 h, 25 °C; 4 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Development of potential manufacturing routes for substituted thiophenes - preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides
Hull, John W. Jr.; et al, Beilstein Journal of Organic Chemistry, 2007, 3,

Méthode de production 2

Conditions de réaction
1.1 Catalysts: Sodium hypobromite
2.1 Solvents: Methanol
Référence
Synthesis and properties of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related thiopyrano compounds
Scrowston, Richard M.; et al, Journal of the Chemical Society, 1976, (7), 749-54

Méthode de production 3

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  1,2-Dichloroethane ;  2 h, reflux
2.1 Solvents: Methanol ;  4 h, rt → 45 °C
Référence
Development of potential manufacturing routes for substituted thiophenes - preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides
Hull, John W. Jr.; et al, Beilstein Journal of Organic Chemistry, 2007, 3,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Tetrabutylammonium iodide ,  Zinc ,  Magnesium chloride Catalysts: 4,4′-Dimethyl-2,2′-bipyridine ,  Nickel iodide (NiI2) Solvents: Dimethylacetamide ;  12 h, rt
Référence
Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylate
Wang, Jiawang; et al, Chemical Communications (Cambridge, 2017, 53(73), 10180-10183

Méthode de production 5

Conditions de réaction
1.1 Solvents: Methanol ;  4 h, rt → 45 °C
Référence
Development of potential manufacturing routes for substituted thiophenes - preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides
Hull, John W. Jr.; et al, Beilstein Journal of Organic Chemistry, 2007, 3,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Magnesium Solvents: Diethyl ether
Référence
A new synthesis of benzo[b]thiophenes and benzo[c]thiophenes by annulation of disubstituted thiophenes
Terpstra, Jan W.; et al, Journal of Organic Chemistry, 1986, 51(2), 230-8

Méthode de production 7

Conditions de réaction
1.1 Reagents: Tetrabutylammonium iodide ,  Zinc ,  Magnesium chloride Catalysts: Triphenylphosphine ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  12 h, 25 °C
Référence
Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylate
Wang, Jiawang; et al, Chemical Communications (Cambridge, 2017, 53(73), 10180-10183

Méthode de production 8

Conditions de réaction
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Dimethylformamide
Référence
A convenient synthesis of substituted heteroaromatic compounds via the palladium-catalyzed cross-coupling reaction of organosilicon compounds
Hatanaka, Yasuo; et al, Heterocycles, 1990, 30(1), 303-6

Méthode de production 9

Conditions de réaction
1.1 Reagents: Acetic anhydride ,  N-Bromosuccinimide Solvents: Acetic acid ;  rt → 44 °C; 20 min, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  0 °C
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  < 40 °C; 60 min, 25 °C
2.2 0.1 h, 25 °C; 4 h, 25 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Development of potential manufacturing routes for substituted thiophenes - preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides
Hull, John W. Jr.; et al, Beilstein Journal of Organic Chemistry, 2007, 3,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: Perchloric acid, iron(3+) salt, hydrate Solvents: Methanol ,  Water ;  4 h, 0 °C; 1 h, 0 °C; 0 °C → rt; 15 h, rt
Référence
Iron-catalyzed one-pot oxidative esterification of aldehydes
Wu, Xiao-Feng; et al, European Journal of Organic Chemistry, 2009, (8), 1144-1147

Méthode de production 11

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Chloro(triphenylphosphine)gold ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Dichloromethane ;  10 min, 1 atm, rt
1.2 Reagents: Methanol ,  Oxygen Solvents: Dichloromethane ;  24 h, 1 atm, 25 °C
Référence
Gold-catalyzed oxidative cleavage of aryl-substituted alkynyl ethers using molecular oxygen. Simultaneous degradation of C-H and single and triple carbon-carbon bonds under ambient conditions
Das, Arindam; et al, Chemical Communications (Cambridge, 2009, (27), 4046-4048

Méthode de production 12

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Tetrabutylammonium iodide ,  Zinc ,  Magnesium chloride Catalysts: Triphenylphosphine ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  12 h, 25 °C
Référence
Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylate
Wang, Jiawang; et al, Chemical Communications (Cambridge, 2017, 53(73), 10180-10183

Méthode de production 13

Conditions de réaction
1.1 Catalysts: Sulfuric acid Solvents: Methanol
Référence
Synthesis of N-(methoxycarbonylthienylmethyl)thioureas and evaluation of their interaction with inducible and neuronal nitric oxide synthase
Suaifan, Ghadeer A. R. Y.; et al, Molecules, 2010, 15, 3121-3134

Méthode de production 14

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C; 3 h, 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 16 h, 0 °C
1.3 Reagents: Water ;  cooled
Référence
Synthesis of N-(methoxycarbonylthienylmethyl)thioureas and evaluation of their interaction with inducible and neuronal nitric oxide synthase
Suaifan, Ghadeer A. R. Y.; et al, Molecules, 2010, 15, 3121-3134

Methyl 3-methylthiophene-2-carboxylate Raw materials

Methyl 3-methylthiophene-2-carboxylate Preparation Products

Methyl 3-methylthiophene-2-carboxylate Littérature connexe

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:81452-54-2)Methyl 3-methylthiophene-2-carboxylate
A840133
Pureté:99%
Quantité:500g
Prix ($):589.0